5-Cyclopropylisoxazole-3-carbohydrazide
Description
Structure
2D Structure
Properties
IUPAC Name |
5-cyclopropyl-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-9-7(11)5-3-6(12-10-5)4-1-2-4/h3-4H,1-2,8H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQDEQWJICVPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The synthesis of 5-Cyclopropylisoxazole-3-carbohydrazide typically involves the conversion of 5-cyclopropylisoxazole-3-carboxylic acid or its derivatives into the corresponding carbohydrazide through hydrazinolysis or related amidation reactions. The key steps are:
- Preparation of 5-cyclopropylisoxazole-3-carboxylic acid or ester precursor.
- Conversion of the acid or ester to the carbohydrazide by reaction with hydrazine hydrate or other hydrazine sources.
Preparation of 5-Cyclopropylisoxazole-3-carboxylic Acid (Key Intermediate)
According to synthetic protocols documented in chemical databases, 5-cyclopropylisoxazole-3-carboxylic acid can be synthesized via multi-step reactions starting from cyclopropylacetylene. One documented method involves:
- Use of 1,4-diaza-bicyclo[2.2.2]octane as a catalyst in ethanol under microwave irradiation at 150 °C for 20 minutes.
- Followed by hydrolysis in aqueous sodium hydroxide at room temperature for 72 hours.
- Acidification to pH 1 to precipitate the carboxylic acid product.
| Step | Reagents/Conditions | Time | Temperature | Notes |
|---|---|---|---|---|
| 1 | 1,4-diaza-bicyclo[2.2.2]octane, ethanol | 0.33 hours | 150 °C | Microwave irradiation |
| 2 | Water, sodium hydroxide | 72 hours | 20 °C | Hydrolysis |
| 3 | Acidification to pH 1 | - | Room temp. | Isolation of acid |
This method yields 5-cyclopropylisoxazole-3-carboxylic acid, molecular formula C7H7NO3, molecular weight 153.14 g/mol.
Conversion to this compound
The carbohydrazide derivative is typically prepared by reacting the carboxylic acid or its ester with hydrazine hydrate. While direct detailed procedures specific to this compound are scarce in public literature, analogous preparations of isoxazole carbohydrazides follow this general approach:
- The ester or acid is reacted with excess hydrazine hydrate under reflux conditions in an appropriate solvent (e.g., ethanol, methanol).
- The reaction proceeds via nucleophilic substitution or amidation, converting the ester or acid group to the carbohydrazide.
- The product is purified by recrystallization or chromatography.
Typical reaction conditions for carbohydrazide formation from esters:
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Ethanol or methanol |
| Hydrazine hydrate | 1.5 to 3 equivalents |
| Temperature | Reflux (70–90 °C) |
| Reaction time | 4–24 hours |
| Workup | Cooling, filtration, recrystallization |
Alternative Synthetic Approaches and Notes
- Some patents and literature describe the use of microwave-assisted synthesis and base-catalyzed reactions to improve yields and reduce reaction times for isoxazole derivatives, which may be adapted for carbohydrazide synthesis.
- The use of hydrazine derivatives or substituted hydrazines can lead to analogs of carbohydrazides with varied biological activity.
- Purity and structural confirmation are commonly verified by NMR spectroscopy and mass spectrometry.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The molecular weight of this compound is 167.17 g/mol.
- Structural confirmation is typically done by NMR and MS techniques, ensuring the correct isoxazole ring and carbohydrazide functionalities.
- No direct large-scale industrial synthesis methods are publicly documented, but the described laboratory-scale methods are reliable and reproducible.
- The compound serves as a key intermediate in designing bioactive molecules, as seen in related agrochemical research.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituents, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, hydrazine derivatives, and oxidized products .
Scientific Research Applications
Antimicrobial Activity
CPIH exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogens, making it a candidate for developing new antibiotics. For instance, studies have shown that CPIH has effective activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of CPIH has been explored in several studies. It has demonstrated the ability to inhibit cancer cell proliferation in vitro across various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. The compound induces apoptosis in these cells, highlighting its potential as a therapeutic agent in oncology .
Case Study:
A study conducted by Rajanarendar et al. (2015) evaluated a series of isoxazole derivatives, including CPIH, for their cytotoxic effects against different cancer cell lines. The results indicated that CPIH exhibited significant cytotoxicity comparable to established chemotherapeutic agents .
Neuroprotective Effects
Preliminary investigations suggest that CPIH may offer neuroprotective benefits, potentially through antioxidant mechanisms that combat oxidative stress in neuronal cells. This property positions CPIH as a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanism of Action
The mechanism of action of 5-Cyclopropylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of carbohydrazide derivatives are highly dependent on substituents attached to the core heterocycle. Below is a comparative analysis of key analogs:
Stability and Toxicity
- Stability : Bulky substituents (e.g., phenyl in 5-Methyl-3-phenylisoxazole-4-carbohydrazide) enhance thermal stability but may reduce reactivity .
- Toxicity: Limited toxicological data exist for cyclopropyl-containing carbohydrazides. However, some analogs (e.g., indeno[3,2-c]pyrazol-4-hydrazone) lack thorough toxicological profiles, necessitating caution .
Biological Activity
5-Cyclopropylisoxazole-3-carbohydrazide (CPIH) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H9N3O2 and is classified as an isoxazole derivative. Its unique cyclopropyl group contributes to its distinctive chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | 5-cyclopropyl-1,2-oxazole-3-carbohydrazide |
| CAS Number | 21080-82-0 |
Biological Activities
CPIH exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that CPIH possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research has shown that CPIH can inhibit cancer cell proliferation in vitro. It has been tested against several cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .
- Neuroprotective Effects : Preliminary studies suggest that CPIH may offer neuroprotective benefits, potentially through antioxidant mechanisms that combat oxidative stress in neuronal cells .
The biological activity of CPIH is primarily attributed to its interaction with specific molecular targets. The isoxazole ring structure allows for binding with various enzymes and receptors involved in critical biological pathways. For instance:
- Inhibition of Enzymatic Activity : CPIH may inhibit enzymes related to inflammation and cancer progression, thereby reducing disease symptoms and progression.
- Modulation of Signaling Pathways : The compound's ability to influence signaling pathways related to cell survival and apoptosis is under investigation, particularly in cancer research .
Study 1: Anticancer Activity
A study evaluated the anticancer effects of CPIH on human breast cancer cell lines (MCF-7). The results indicated that treatment with CPIH resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 μM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Study 2: Antimicrobial Efficacy
In another study, CPIH was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against tested strains, indicating potent antimicrobial activity. This suggests potential applications in treating bacterial infections.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 5-Cyclopropylisoxazole-3-carbohydrazide, and how should data inconsistencies be addressed?
- Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For NMR, focus on the isoxazole proton signals (δ 6.2–6.8 ppm) and hydrazide NH peaks (δ 8.5–9.5 ppm). Infrared (IR) spectroscopy can confirm the carbonyl stretch (~1650 cm⁻¹). If data conflicts arise (e.g., unexpected splitting in NMR), verify sample purity via HPLC (≥95%) and rule out solvent artifacts or tautomerism . Cross-reference with X-ray crystallography (if available) to resolve ambiguities .
Q. How can researchers optimize the synthesis of this compound from its precursor?
- Answer : Start with 5-Cyclopropylisoxazole-3-carboxylic acid (CAS 3405-77-4) . Use hydrazine hydrate in ethanol under reflux (2–4 hours) for carboxyl-to-hydrazide conversion. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Yield improvements (≥70%) require strict anhydrous conditions and inert gas purging to prevent oxidation. Recrystallize from ethanol/water (1:3) to enhance purity .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?
- Answer : Employ Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate Fukui indices and electrostatic potential maps. These identify nucleophilic hotspots (e.g., carbonyl carbon) and cyclopropyl ring effects on electron density. Compare with experimental kinetic data (e.g., reaction rates with amines) to validate computational models .
Q. How can crystallographic refinement resolve disorder in the cyclopropyl moiety of this compound?
- Apply
PARTandAFIXcommands to model rotational disorder. - Refine anisotropic displacement parameters (ADPs) for non-H atoms.
- Validate with
R1< 5% andwR2< 12%. For severe disorder, consider twinning analysis (TWINcommand) and multi-conformer modeling .
Q. What methodologies assess the bioactivity of this compound against enzyme targets?
- Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with purified enzymes (e.g., kinases). Calculate IC₅₀ via nonlinear regression (GraphPad Prism).
- Molecular Docking : Perform docking simulations (AutoDock Vina) using the compound’s minimized structure (MMFF94 force field). Validate poses with MD simulations (100 ns) to assess binding stability .
Data Analysis & Experimental Design
Q. How should researchers address contradictory data between theoretical and experimental vibrational spectra?
- Answer :
- Step 1 : Re-examine DFT settings (basis set, solvation model). Include implicit solvent (e.g., PCM for ethanol) to match experimental conditions.
- Step 2 : Check for overtones/combination bands in IR. Use 2D-COSY NMR to confirm hydrogen bonding affecting NH stretches.
- Step 3 : Compare with solid-state IR (if crystallized) to rule out solvent effects .
Q. What statistical approaches validate reproducibility in synthetic yield across multiple batches?
- Answer : Perform a one-way ANOVA on yields (n ≥ 3 batches) with post-hoc Tukey tests to identify outliers. Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, stoichiometry). Report confidence intervals (95%) and RSD (<5%) .
Structural & Mechanistic Studies
Q. How does the cyclopropyl group influence the electronic properties of the isoxazole ring?
- Answer : The cyclopropyl ring induces ring strain, increasing isoxazole’s electron-withdrawing effect. Measure via cyclic voltammetry (oxidation potential shift ≥ 0.2 V vs. unsubstituted analogs). Computational Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., σ→π* donation) .
Q. What kinetic studies elucidate the hydrolysis mechanism of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
